molecular formula C20H21NO4 B558007 Fmoc-Val-OH-15N CAS No. 125700-35-8

Fmoc-Val-OH-15N

Cat. No. B558007
CAS RN: 125700-35-8
M. Wt: 340.4 g/mol
InChI Key: UGNIYGNGCNXHTR-STBUMTBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Val-OH-15N is an amino acid derivative that is widely used in the synthesis of peptides, proteins and other biomolecules. It is a fluorinated derivative of the amino acid valine, and is labeled with 15N isotope. Fmoc-Val-OH-15N is a key reagent in the synthesis of peptides, proteins and other biomolecules, and is often used as a tracer in biochemical and physiological studies.

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-OH-15N is a versatile reagent used in Fmoc Solid-phase peptide synthesis . This method is a common approach for the production of peptides, which are compounds consisting of amino acids linked via amide bonds. The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group used in the synthesis of these peptides .

Isotope Labeling

Fmoc-Val-OH-15N is used in isotope labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell . The isotope of nitrogen-15 (^15N) is a stable, non-radioactive isotope that is useful in various fields such as biochemistry, metabolism, and protein interactions .

NMR Spectroscopy

Fmoc-Val-OH-15N is suitable for bio NMR applications . Nuclear Magnetic Resonance (NMR) spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

Study of Protein Structure

Fmoc-Val-OH-15N can be used in the study of protein structure . By incorporating ^15N into peptides, researchers can use various spectroscopic techniques, including NMR, to gain insight into the structure and dynamics of proteins .

Metabolic Studies

Fmoc-Val-OH-15N can be used in metabolic studies . The ^15N label allows for the tracking of the metabolic pathways of valine, an essential amino acid, in biological systems .

Drug Development

Fmoc-Val-OH-15N can be used in drug development . The ^15N label can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs that include the valine moiety .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-STBUMTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583869
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-OH-15N

CAS RN

125700-35-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.